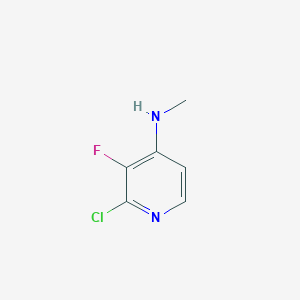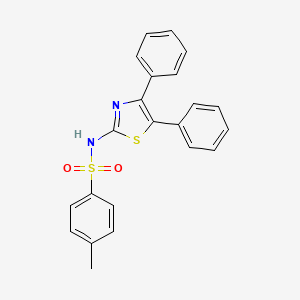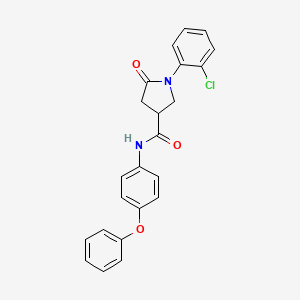![molecular formula C28H29NO7 B12455546 Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate](/img/structure/B12455546.png)
Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE is a complex organic compound characterized by its unique structure, which includes a phthalate core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the esterification of phthalic anhydride with methanol to form dimethyl phthalate. This intermediate is then subjected to further reactions to introduce the phenoxy and acetamido groups. The reaction conditions often require the use of catalysts, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form phenoxy radicals.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be employed in substitution reactions.
Major Products:
Oxidation: Formation of phenoxy radicals.
Reduction: Formation of amines.
Substitution: Formation of substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and acetamido groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tri-tert-butylphenol: A phenol with similar tert-butyl groups but different functionalization.
4-tert-Butylphenyl glycidyl ether: Contains a phenoxy group with tert-butyl substitution.
2-[3-(4-tert-Butyl-phenoxy)-2-hydroxy-propylsulfanyl]-4,6-dimethyl-nicotinonitrile: Shares the tert-butylphenoxy moiety.
Uniqueness: 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE is unique due to its combination of ester, phenoxy, and acetamido groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Eigenschaften
Molekularformel |
C28H29NO7 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
dimethyl 4-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenoxy]benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H29NO7/c1-28(2,3)18-6-10-20(11-7-18)35-17-25(30)29-19-8-12-21(13-9-19)36-22-14-15-23(26(31)33-4)24(16-22)27(32)34-5/h6-16H,17H2,1-5H3,(H,29,30) |
InChI-Schlüssel |
XALJBKOCWRPJDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12455490.png)
![5-(4-methoxyphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12455494.png)

![4-benzyl-11-ethyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12455502.png)

![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-3-carbohydrazide](/img/structure/B12455524.png)
![5-Bromo-2-{[(4-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12455525.png)
![1,3-diphenyl-N-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12455528.png)

![2-({2-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-N-cyclohexylbenzamide](/img/structure/B12455539.png)
